Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
The compound Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a boronate ester-functionalized heterocyclic molecule. Its structure comprises an oxazole core substituted at the 5-position with a phenyl ring bearing a fluorine atom at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. This compound is primarily utilized as a synthetic intermediate in Suzuki–Miyaura cross-coupling reactions, enabling the construction of biaryl systems in pharmaceuticals and materials science .
Properties
CAS No. |
1403469-18-0 |
|---|---|
Molecular Formula |
C15H17BFNO3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H17BFNO3/c1-14(2)15(3,4)21-16(20-14)11-5-10(6-12(17)7-11)13-8-18-9-19-13/h5-9H,1-4H3 |
InChI Key |
KHNFEFXTDIVATG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C3=CN=CO3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The catalytic cycle involves oxidative addition of an aryl halide (e.g., bromo- or iodo-substituted oxazole) to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–B bond. A representative protocol from source illustrates this process:
| Starting Material | 5-Bromo-2-fluoro-benzonitrile |
| Boronic Ester | Bis(pinacolato)diboron (B2Pin2) |
| Catalyst | PdCl2(dppf) (0.1 equiv) |
| Base | Potassium acetate (3.0 equiv) |
| Solvent | 1,4-Dioxane/DMF (10:1 v/v) |
| Temperature | 100°C, 12–16 hours |
| Yield | 81% |
Key observations:
-
Solvent mixture : Dioxane ensures solubility of the boronic ester, while DMF accelerates transmetallation.
-
Catalyst selection : PdCl2(dppf) outperforms other phosphine ligands due to its stability under heating.
-
Base role : Potassium acetate neutralizes HBr generated during transmetallation, preventing catalyst poisoning.
Substrate Scope and Limitations
The method is highly effective for electron-deficient aryl halides, as demonstrated by the 81% yield for 5-bromo-2-fluoro-benzonitrile. However, steric hindrance at the coupling site (e.g., ortho-substituted halides) may reduce yields to <50%.
Van Leusen Oxazole Synthesis for Ring Formation
The oxazole core is constructed via the van Leusen reaction , which condenses TosMIC (p-toluenesulfonylmethyl isocyanide) with aldehydes under basic conditions. This method is preferred for its regioselectivity and compatibility with boronic ester groups.
Stepwise Protocol from Source
-
Reactants :
-
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
-
TosMIC (1.0 equiv)
-
K2CO3 (2.0 equiv)
-
-
Conditions :
-
Solvent: Methanol (3 mL)
-
Heating: Microwave irradiation at 100°C for 2 hours
-
-
Workup :
-
Evaporation under reduced pressure
-
Column chromatography (petroleum ether/ethyl acetate gradient)
-
Mechanistic Insights
The reaction proceeds via a base-induced deprotonation of TosMIC, forming a nitrile anion that attacks the aldehyde. Subsequent cyclization and elimination of toluenesulfinate yield the oxazole ring. Crucially, the boronic ester remains intact under these mildly basic conditions, as evidenced by the stability of similar compounds in methanol.
Comparative Analysis of Methods
Optimization Strategies
Catalyst Loading Reduction
Lowering PdCl2(dppf) to 0.05 equiv with microwave assistance (120°C, 20 minutes) maintains yields at 78% while reducing metal residues.
Solvent-Free Van Leusen Reactions
Recent advances demonstrate that mechanochemical grinding of TosMIC and aldehydes with K2CO3 achieves 70% yield without solvents, enhancing green chemistry metrics.
Challenges and Solutions
-
Boronic ester hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (e.g., molecular sieves in dioxane).
-
Oxazole ring instability : Avoid strong acids/bases post-synthesis; purification via silica gel chromatography with 5% ethyl acetate minimizes decomposition.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors (CFRs) are employed:
-
Residence time : 30 minutes at 120°C
-
Catalyst recycling : Pd retention >95% using immobilized Pd/C
-
Throughput : 1.2 kg/day with 99.5% purity
Emerging Alternatives
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group facilitates palladium-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroatom bond formation. This reaction is critical for synthesizing biaryl structures in pharmaceuticals and materials science.
Mechanistic Insights :
-
Oxidative Addition : The aryl halide reacts with Pd(0) to form a Pd(II) complex.
-
Transmetalation : The boronate ester undergoes base-assisted activation, transferring the aryl group to Pd(II).
-
Reductive Elimination : The coupled product is released, regenerating Pd(0) .
Example : Coupling with 4-bromobenzyl derivatives under microwave irradiation yielded fluorinated oxazolidinone conjugates with antitumor activity .
Protodeboronation Under Acidic Conditions
The boronate ester undergoes protodeboronation in protic solvents, forming a boronic acid intermediate. This reaction is pH-dependent and influences compound stability.
| Conditions | Solvent | Boronate Ester : Boronic Acid Ratio | Source |
|---|---|---|---|
| 2 wt% HPMC/H₂O, 22 h | Aqueous | 95:5 | |
| DMF, 22 h | Organic | 77:23 |
Key Findings :
-
Hydrolysis is suppressed in aqueous HPMC due to micellar stabilization .
-
Protodeboronation is accelerated in polar aprotic solvents (e.g., DMF) .
Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing oxazole and fluorine substituents activate the aromatic ring for SNAr reactions.
Example : Reaction with β-alanine and tert-butyl isocyanide under microwave conditions produced oxazole derivatives for PET tracer development .
Stability and Side Reactions
The boronate ester is susceptible to oxidation and ligand exchange.
| Challenge | Mitigation Strategy | Source |
|---|---|---|
| Oxidation to boronic acid | Use of stabilizing ligands (e.g., dioxaborolane) | |
| Ligand exchange with alcohols | Avoid protic solvents during storage |
Scientific Research Applications
Anticancer Activity
Research indicates that oxazole derivatives possess anticancer properties. The incorporation of fluorine and boron into the oxazole structure can enhance biological activity through improved binding affinity to target proteins involved in cancer pathways. For instance, studies have shown that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Oxazole compounds have also been explored for their antimicrobial effects. The presence of the dioxaborolane moiety may contribute to enhanced interaction with bacterial membranes or enzymes critical for bacterial survival. Preliminary studies demonstrate that certain oxazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Drug Design and Development
The unique structure of Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- makes it a candidate for drug development. Its ability to form stable complexes with biological targets can be exploited in rational drug design approaches. Computational modeling techniques can predict interactions with specific receptors or enzymes, guiding synthesis efforts towards more potent analogs.
Organic Electronics
The boron-containing component of this oxazole derivative suggests potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties imparted by the dioxaborolane group can enhance charge transport and stability within these materials.
Sensors
Due to its unique chemical structure, this compound may also find applications in sensor technology. The ability to selectively bind to certain ions or molecules could be utilized in developing sensors for environmental monitoring or biomedical diagnostics.
Case Studies and Research Findings
- Anticancer Mechanism Study : A study published in a peer-reviewed journal demonstrated that oxazole derivatives with similar substitutions showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy : In vitro testing revealed that oxazole derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics, indicating their potential as alternative antimicrobial agents.
- Material Properties Evaluation : Research on the electronic properties of boron-containing oxazoles indicated enhanced charge mobility when incorporated into polymer matrices used for OLEDs, suggesting improved device performance.
Mechanism of Action
The mechanism of action of Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorinated phenyl moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorinated phenyl ring enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,3-Oxazole (CAS 1192056-62-4)
- Key Differences : Replaces the fluorophenyl substituent with a methyl group on the oxazole ring.
2-Methyl-5-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-1,3,4-Oxadiazole
- Key Differences : Substitutes oxazole with oxadiazole, a more electron-deficient heterocycle.
- Impact : The oxadiazole core increases metabolic stability and may alter binding affinity in therapeutic contexts. The boronate is positioned at the phenyl 3-position instead of 5, influencing regioselectivity in coupling reactions .
3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
- Key Differences : Replaces oxazole with pyridine, introducing basicity and altering electronic properties.
- Impact : The pyridine nitrogen enhances solubility in polar solvents and may improve bioavailability. The fluorine and boronate positions mirror the target compound, suggesting similar applications in fluorinated biaryl synthesis .
Substituent Variations on the Aromatic Ring
2-(Propan-2-yl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,3-Oxazole Hydrochloride
- Key Differences : Features an isopropyl group instead of fluorophenyl.
- Impact : Reduced steric hindrance and electron-withdrawing effects may accelerate cross-coupling rates but decrease selectivity in medicinal chemistry applications .
5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzo[d]Oxazole
- Key Differences : Incorporates a benzoxazole fused ring system.
- Impact : Extended conjugation enhances UV absorption and stability, making it suitable for optoelectronic materials. The boronate is attached directly to the benzoxazole, limiting positional flexibility compared to the target compound .
Functional Group Positioning
4-(3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Morpholine
- Key Differences : Replaces oxazole with morpholine, a saturated oxygen-containing ring.
- Impact : Increased hydrophilicity and hydrogen-bonding capacity improve solubility but may reduce membrane permeability in drug candidates. The boronate’s meta-fluoro substitution pattern matches the target, enabling analogous coupling strategies .
Comparative Data Table
Biological Activity
Oxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS Number: 1403469-18-0) is a unique oxazole derivative that combines a fluorinated phenyl group with a boron-containing dioxaborolane moiety. This article reviews its biological activity based on recent studies and findings.
The molecular formula of the compound is , with a molecular weight of 289.11 g/mol. The structure features a five-membered oxazole ring linked to a phenyl group substituted with a fluorine atom and a boron-containing dioxaborolane .
Biological Activity Overview
Research indicates that oxazole derivatives exhibit various biological activities. This section outlines some key findings related to the specific compound .
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of oxazole derivatives. In studies involving similar compounds:
- Antibacterial Activity : Compounds structurally related to oxazoles have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) ranging from 0.8 to 3.2 µg/ml .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 15 | 20 | E. coli |
Antifungal Activity
The antifungal potential of oxazole derivatives has also been explored. In one study, compounds were evaluated against various fungal strains with results indicating effective inhibition:
| Compound | Zone of Inhibition (mm) | Target Organism |
|---|---|---|
| 28a | 13 | S. aureus |
| 28b | 18 | C. diphtheriae |
| Ampicillin trihydrate | 26 | Control |
The mechanisms through which oxazole derivatives exert their biological effects are varied:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.
- DNA Synthesis Inhibition : Some oxazoles interfere with DNA replication processes in both bacterial and fungal cells.
- Targeting Specific Enzymes : Oxazoles may act as enzyme inhibitors in metabolic pathways essential for microbial survival.
Case Studies
Several case studies highlight the efficacy of oxazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study conducted by Singh et al. synthesized various oxazole derivatives and assessed their antibacterial activity against resistant strains of bacteria like MRSA. The most potent compound exhibited an MIC comparable to standard antibiotics .
- Antifungal Properties : Research by Babulreddy et al. demonstrated that specific oxazole derivatives showed significant antifungal activity against clinical isolates of Candida spp., indicating potential therapeutic applications in treating fungal infections .
Q & A
Q. What are the recommended synthetic routes for preparing this oxazole-boronic ester hybrid compound, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A typical protocol involves:
- Step 1: Synthesis of the oxazole core via cyclization of a substituted amide or nitrile precursor under acidic conditions (e.g., POCl₃) .
- Step 2: Introduction of the boronic ester group via palladium-catalyzed coupling with a halogenated aromatic intermediate (e.g., 3-fluoro-5-bromophenyloxazole) .
- Optimization: Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design can evaluate the impact of Pd(OAc)₂ (0.5–2 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. dioxane) on yield .
Q. How should researchers validate the structural integrity of this compound, particularly the boronic ester and oxazole functionalities?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Confirm the presence of the oxazole proton (δ 8.2–8.5 ppm) and aromatic fluorine coupling (δ 7.3–7.7 ppm). The tetramethyl groups on the dioxaborolane ring appear as a singlet at δ 1.3 ppm .
- ¹³C NMR: Verify the quaternary carbon of the oxazole (δ 150–160 ppm) and the B-O bond environment (δ 80–85 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₆H₁₈BFNO₃).
- Elemental Analysis: Ensure ≤0.3% deviation between calculated and observed C/H/N values .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the boronic ester group in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate the electrophilicity of the boron center and the energy barrier for transmetallation in Suzuki-Miyaura reactions. Compare with analogous phenylboronic esters to assess steric/electronic effects of the oxazole substituent .
- Molecular Docking: Simulate the interaction of the boronic ester with palladium catalysts (e.g., Pd(PPh₃)₄) to identify optimal coordination geometries .
- Key Insight: The electron-withdrawing fluorine substituent on the phenyl ring may reduce boron’s Lewis acidity, requiring stronger bases (e.g., Cs₂CO₃) to activate the coupling .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer:
- Case Study: If ¹H NMR shows unexpected splitting in the oxazole region, consider:
- Advanced Techniques:
Q. How can researchers optimize the compound’s stability under varying pH and humidity conditions?
Methodological Answer:
- Stability Studies:
- Hydrolysis Testing: Monitor boronic ester degradation via ¹H NMR in D₂O/THF mixtures at pH 5–8. The dioxaborolane ring is prone to hydrolysis in acidic conditions .
- Moisture Sensitivity: Store the compound under inert gas (N₂/Ar) with molecular sieves. Use Karl Fischer titration to quantify residual water in batches .
- Stabilization Strategies:
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving sensitive boronic esters?
Q. What experimental designs validate the compound’s biological activity while avoiding commercial bias?
- Approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
